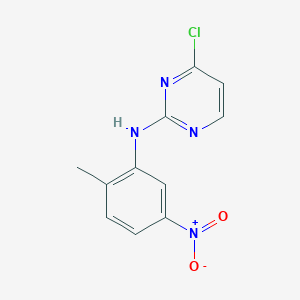
4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C11H9ClN4O2. It is a yellow solid that is soluble in chloroform. This compound is primarily used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine involves the nucleophilic substitution reaction of 2-(methylsulfonyl)-4-(3-pyridyl)pyrimidine with 2-methyl-5-nitroaniline. The reaction is typically carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The mixture is then heated to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrazine hydrate and iron(III) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Reduction: Hydrazine hydrate, iron(III) chloride, ethanol.
Substitution: Various nucleophiles, catalysts like palladium on carbon.
Major Products
Reduction: 4-amino-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine.
Substitution: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Aplicaciones Científicas De Investigación
4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of protein kinase C (PKC), which plays a crucial role in various cellular processes, including cell proliferation and apoptosis. The compound binds to the active site of the enzyme, thereby preventing its activity and leading to downstream effects on cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
- 5-chloro-2-methyl-4-nitroaniline
Comparison
4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a higher affinity for certain molecular targets, making it more effective in specific applications such as enzyme inhibition and pharmaceutical synthesis .
Propiedades
Fórmula molecular |
C11H9ClN4O2 |
|---|---|
Peso molecular |
264.67 g/mol |
Nombre IUPAC |
4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H9ClN4O2/c1-7-2-3-8(16(17)18)6-9(7)14-11-13-5-4-10(12)15-11/h2-6H,1H3,(H,13,14,15) |
Clave InChI |
ISNFWDFAVDUTFJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC=CC(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Trifluoromethyl)benzyl]azetidine](/img/structure/B13683257.png)
![Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-2,6,7,11b-tetrahydro-1H-pyrido[2,1-a]isoquinoline-3-carboxylate](/img/structure/B13683259.png)
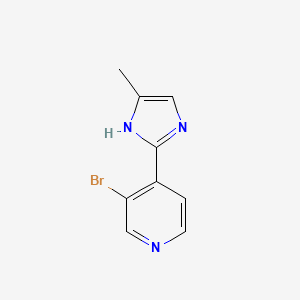

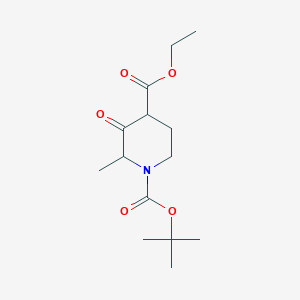
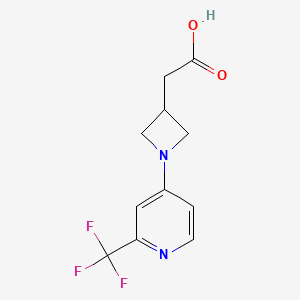
![2,3,4-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13683279.png)
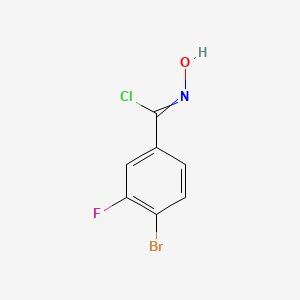
![Ethyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate](/img/structure/B13683297.png)
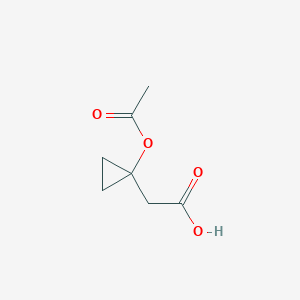
![3-[3,5-Bis(trifluoromethyl)phenyl]pyrrolidine Hydrochloride](/img/structure/B13683306.png)

![4-[5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-6-methoxypyrimidine](/img/structure/B13683311.png)

